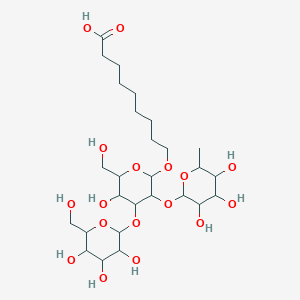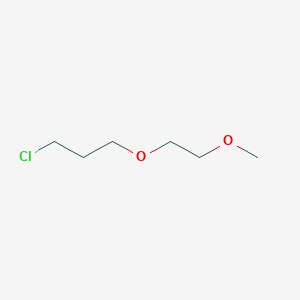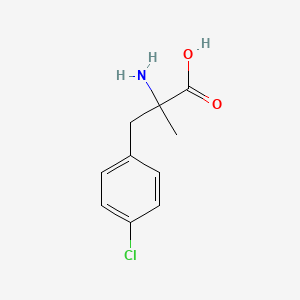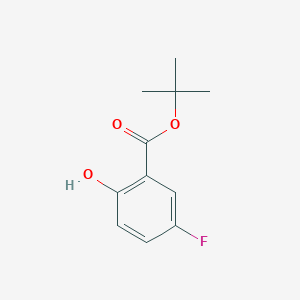
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C12H21N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethylamine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents. Common reagents for these reactions include halogenating agents (e.g., bromine) and alkylating agents (e.g., methyl iodide).
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, infections, and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its biological activity.
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ol: The presence of a hydroxyl group instead of an amine group can significantly change the compound’s reactivity and interactions with biological targets.
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and the ability to form esters or amides.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8,13H2,1-2H3 |
InChI Key |
BYRWIBJPFNMBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CCCCC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
